

The Discovery of Reversible Oxygen Binding by Salcomine: A Technical Whitepaper

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Compound of Interest

Compound Name: **Salcomine**
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Introduction

The study of synthetic oxygen carriers has been a cornerstone of bioinorganic chemistry, providing invaluable insights into the mechanisms of respiratory metalloproteins like hemoglobin and myoglobin. Among the most pivotal molecules in this field is N,N'-bis(salicylidene)ethylenediaminocobalt(II), commonly known as **salcomine** or Co(salen). First synthesized in 1933 by Pfeiffer and his colleagues, its remarkable ability to reversibly bind molecular oxygen was not recognized until 1938 by Tsumaki.[1][2][3] This discovery marked the first instance of a synthetic complex capable of mimicking the oxygen-carrying function of hemoglobin in the solid state and solution, launching decades of research into its properties and potential applications, from oxygen storage to catalysis.[1] This technical guide provides an in-depth review of the core principles of **salcomine**'s interaction with oxygen, detailing the experimental protocols used in its study and presenting key quantitative data.

Chemical Principles of Dioxygen Binding

The ability of **salcomine** to bind oxygen is intimately linked to its molecular structure and the electronic properties of the central cobalt(II) ion. The salen ligand is a tetradeятate Schiff base that coordinates to the cobalt ion in a square-planar geometry.[3] In this state, the cobalt(II) center is coordinatively unsaturated.

The Binding Mechanism

The reversible binding of dioxygen (O_2) to **salcomine** is a cooperative process. In the presence of a coordinating solvent like dimethyl sulfoxide (DMSO) or pyridine, or within a suitable crystal lattice structure, two **salcomine** molecules coordinate to one molecule of oxygen to form a bridged peroxyo-dimer, $[(Co(salen))_2O_2]$.^[4] This process involves the formal oxidation of the two Co(II) centers to Co(III) and the reduction of the O_2 molecule to the peroxide state (O_2^{2-}).^[4]

The reaction can be represented as: $2Co(salen) + O_2 \rightleftharpoons [Co(salen)]_2O_2$

This equilibrium is sensitive to temperature and oxygen partial pressure. Heating the dark-brown oxygenated complex or placing it under a vacuum will reverse the process, releasing the oxygen and regenerating the red-brown $Co(salen)$.^[1]

Active vs. Inactive Forms

In the solid state, the capacity of **salcomine** to bind oxygen is highly dependent on its crystalline form.^{[2][3][5]}

- Inactive Form: This form consists of dimeric units, $[Co(salen)]_2$, where the cobalt centers are five-coordinate. The crystal packing is dense and does not allow for the diffusion of oxygen molecules into the lattice, rendering it non-reactive towards O_2 .^{[3][5]}
- Active Form: The active crystalline forms have a more open lattice structure with voids or channels.^{[2][3]} This porous structure allows oxygen molecules to penetrate the crystal and interact with the cobalt centers, leading to reversible oxygen uptake. The specific arrangement of the $Co(salen)$ units is crucial for facilitating this binding.

Experimental Protocols

Synthesis of Salcomine (Inactive Form)

This protocol describes the synthesis of the inactive form of $Co(salen)$, which can be used for subsequent oxygen uptake studies in solution. The synthesis is sensitive to air and should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation.
^[5]

Materials:

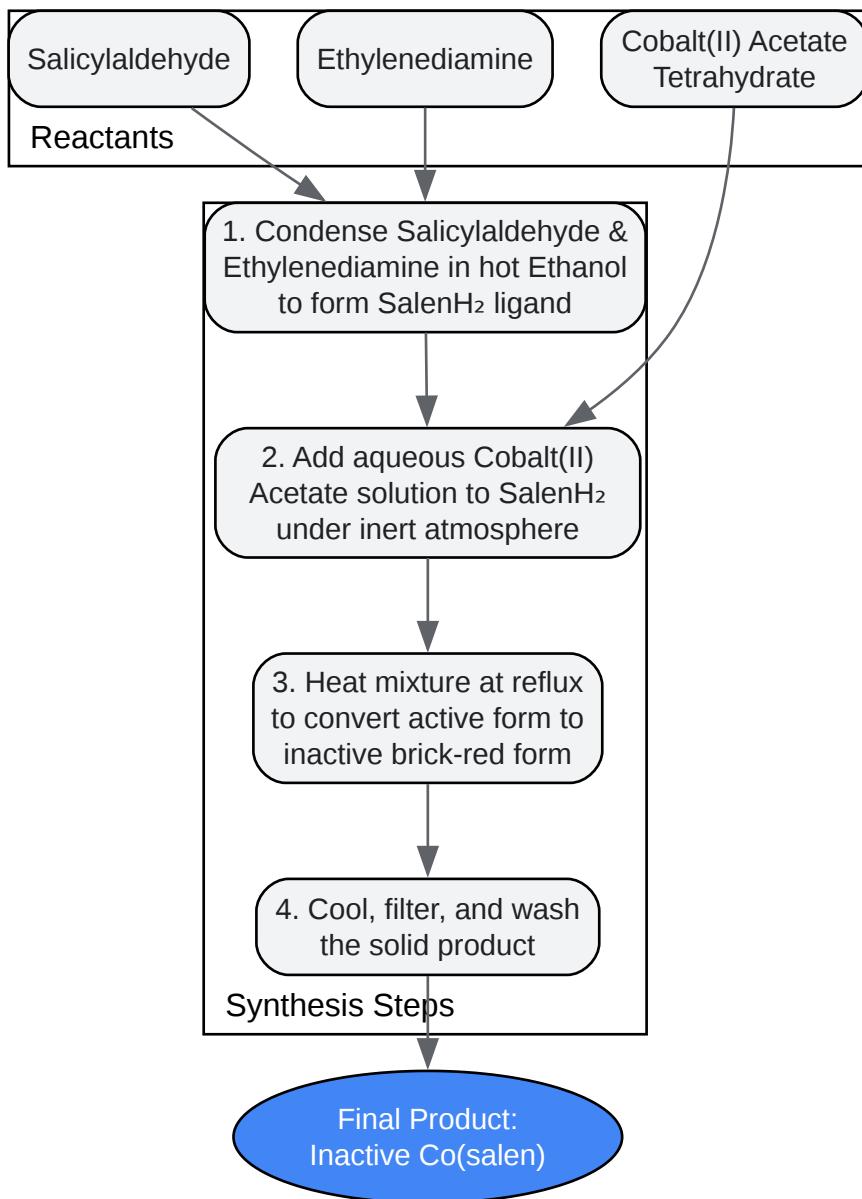
- Salicylaldehyde

- Ethylenediamine
- Ethanol (95%)
- Cobalt(II) acetate tetrahydrate
- Water
- Three-neck round-bottom flask, condenser, addition funnel

Procedure:

- The salenH₂ ligand is first prepared by the condensation of two equivalents of salicylaldehyde with one equivalent of ethylenediamine in boiling ethanol.[2][3]
- In a separate flask, a solution of Cobalt(II) acetate tetrahydrate is prepared in deionized water.[4]
- The apparatus is flushed with an inert gas like argon to create an anaerobic atmosphere.[6]
- The hot ethanolic solution of the salenH₂ ligand is placed in the three-neck flask.
- The cobalt acetate solution is added slowly to the ligand solution while stirring. A brown precipitate of the active form initially forms.[3]
- The mixture is heated at reflux. During this time, the initial brown precipitate converts to the more stable, brick-red inactive form.[5]
- After cooling, the solid product is collected by vacuum filtration, washed with cold ethanol and then water, and dried in a desiccator.[5][6]

Below is a diagram illustrating the workflow for the synthesis of **Salcomine**.



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Workflow for the synthesis of **Salcomine** (Co(salen)).

Measurement of Oxygen Uptake in Solution

This protocol measures the volume of oxygen absorbed by a solution of Co(salen) in DMSO, allowing for the determination of the binding stoichiometry. The experiment is typically carried out in a gas burette or a similar constant pressure apparatus.[2][5]

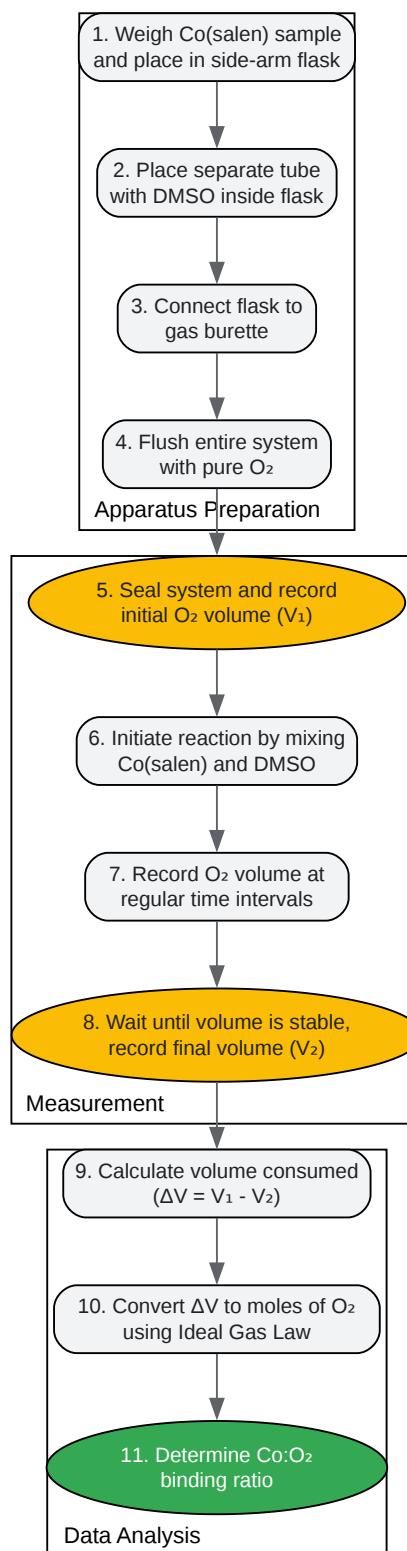
Materials:

- Finely ground Co(salen)
- Dimethyl sulfoxide (DMSO)
- Side-arm test tube or flask
- Gas burette with a leveling bulb
- Oxygen source

Procedure:

- A precisely weighed sample of finely ground Co(salen) (50-100 mg) is placed in a side-arm test tube.[2][5]
- A small, open tube containing a known volume of DMSO (e.g., 5 mL) is carefully placed inside the side-arm tube, ensuring the two substances do not yet mix.[2]
- The apparatus is connected to the gas burette and flushed thoroughly with pure oxygen.[2][5]
- The system is sealed, and the initial volume of oxygen is recorded from the burette after equalizing the water levels to ensure atmospheric pressure.[2]
- The reaction is initiated by tilting the side-arm tube to allow the DMSO to dissolve the Co(salen) sample. The solution will typically change color from red-brown to dark brown/black as oxygen is absorbed.[2]
- As oxygen is consumed by the solution, the water level in the burette rises. The volume is recorded at regular intervals (e.g., every 2 minutes) until no further change is observed.[5]
- The total volume of O₂ consumed is determined from the difference between the initial and final burette readings. This volume is then converted to moles using the ideal gas law to calculate the molar ratio of O₂ bound per mole of Co(salen).

The following diagram outlines the experimental workflow for this measurement.

[Click to download full resolution via product page](#)*Experimental workflow for measuring O₂ uptake by Co(salen) in DMSO.*

Quantitative Data on Oxygen Binding

The thermodynamics of oxygen binding to cobalt(II) Schiff base complexes, including **salcomine** analogues, have been investigated to quantify the binding affinity. The key parameters are the equilibrium constant (KO_2), the enthalpy of oxygenation (ΔH°), and the entropy of oxygenation (ΔS°). The binding is an exothermic process, as indicated by the negative enthalpy change, and is accompanied by a decrease in entropy due to the loss of translational and rotational freedom of the O_2 molecule upon binding.[\[7\]](#)

The table below summarizes representative thermodynamic data for the oxygenation of various Co(salen)-type complexes in solution.

Complex	Solvent	Temperatur e (K)	KO_2 (atm $^{-1}$)	ΔH° (kJ mol $^{-1}$)	ΔS° (J mol $^{-1}$ K $^{-1}$)
Co(NSalen)	DMF/Pyridine	274	10.52	-37.56	-117.5
Co(NSalen)	DMF/Pyridine	286	5.20	-37.56	-117.5
Co(NSalen)	DMF/Pyridine	318	1.08	-37.56	-117.5
Co(EtSalen)	DMF/Pyridine	298	2.96	-49.80	-157.0
Co(DIEtSalen)	DMF/Pyridine	298	3.05	-45.50	-142.8
Co(DMISalen)	DMF/Pyridine	298	6.75	-40.00	-120.0

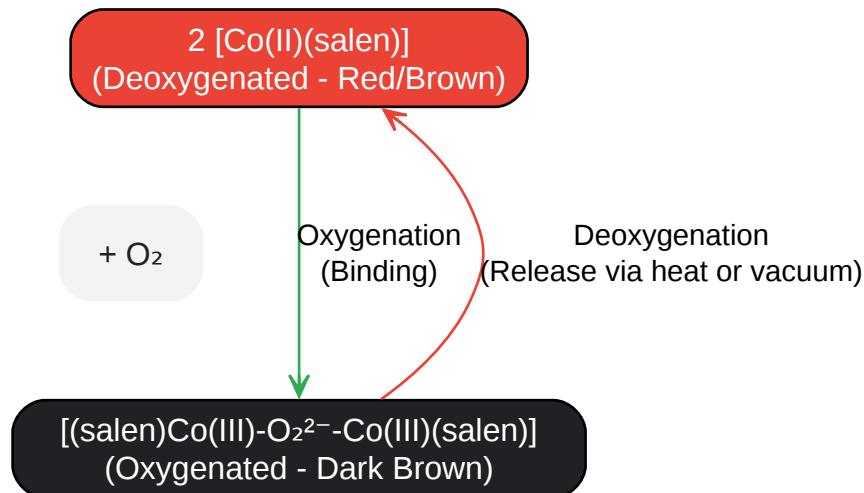
Data adapted from studies on Co(salen) derivatives, which demonstrate the general thermodynamic profile of oxygenation.

[\[7\]](#)[\[8\]](#)

The data show that electron-withdrawing substituents on the salen ligand tend to decrease the oxygen affinity of the cobalt complex.[7]

Signaling Pathways and Logical Relationships

The core process of oxygen binding can be visualized as a reversible chemical equilibrium.



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*Reversible oxygen binding equilibrium of **Salcomine**.*

Conclusion

The discovery of oxygen binding by **salcomine** was a landmark event that opened the door to the rational design of synthetic oxygen carriers. Its straightforward synthesis and robust, reversible oxygen binding have made it an enduring model system in bioinorganic and materials chemistry. The detailed study of its various crystalline forms, the influence of coordinating solvents, and the thermodynamics of the binding process have provided fundamental knowledge applicable to the development of oxygen sensors, catalysts for oxidation reactions, and systems for air separation and oxygen storage. For drug development professionals, understanding these model systems can inform the design of molecules that interact with metalloproteins or manage oxidative stress. **Salcomine** remains a classic example of how a simple coordination complex can mimic sophisticated biological functions, continuing to inspire new research and educational experiments.[1][2]

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References

- 1. Structure Activity Relationships for Reversible O₂ Chemisorption by the Solid Phases of Co(salen) and Co(3F-salen) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. people.umass.edu [people.umass.edu]
- 4. Electrochemistry of Oxygenation Catalysts. 3.(1) Thermodynamic Characterization of Electron Transfer and Solvent Exchange Reactions of Co(salen)/[Co(salen)](+) in DMF, Pyridine, and Their Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
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